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Compound of Interest

Compound Name: 2-Amino-2-(p-tolyl)acetic acid

Cat. No.: B078038

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-2-(p-tolyl)acetic acid, a non-proteinogenic amino acid of interest in synthetic and
medicinal chemistry. Due to the limited availability of published experimental spectra for this
specific molecule, this guide presents predicted data generated from validated computational
models, alongside detailed, standardized experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-Amino-2-(p-tolyl)acetic acid. These predictions
offer a valuable reference for the identification and characterization of this compound.

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
~7.30 Doublet 2H Ar-H (ortho to CH)
~7.15 Doublet 2H Ar-H (ortho to CHs)
~4.50 Singlet 1H a-CH
~3.50 (broad) Singlet 2H -NH:z
~2.30 Singlet 3H Ar-CHs
~12.50 (broad) Singlet 1H -COOH

. 1 13

Chemical Shift (8) ppm

Assignment

~175.0 -COOH

~138.0 Ar-C (para to CH)
~135.0 Ar-C (ipso to CH)
~129.0 Ar-CH (ortho to CHs)
~128.0 Ar-CH (ortho to CH)
~58.0 a-CH

~21.0 Ar-CHs

Table 3: Predicted IR Spectroscopy Data (KBr Pellet)
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (carboxylic acid),

~3400-3000 Strong, Broad ]

N-H stretch (amine)
~3030 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~1710 Strong C=0 stretch (carboxylic acid)
~1610 Medium N-H bend (amine)
~1515 Strong Aromatic C=C stretch
~1400 Medium O-H bend (carboxylic acid)
~1250 Medium C-O stretch (carboxylic acid)
820 Strong C-H bend (para-substituted

aromatic)

Table 4: Predicted Mass Spectrometry Data
(Electrospray lonization, Positive Mode)

m/z Ratio Relative Intensity Assignment
) [M+H]*, Protonated Molecular
166.08 High
lon
) [M+H - NHs]*, Loss of
149.08 Medium )
ammonia
) [M+H - COOH]J*, Loss of
121.06 High
carboxyl group
106.06 Medium [Tolyl-CH]* fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These

protocols are generalized for a solid organic compound like 2-Amino-2-(p-tolyl)acetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of solid 2-Amino-2-(p-tolyl)acetic acid.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or D20
with a pH adjustment to ensure solubility) in a standard 5 mm NMR tube.

o Ensure the solid is fully dissolved; gentle vortexing or sonication may be applied.
* 'H NMR Spectroscopy Parameters:

o Spectrometer: 400 MHz or higher field strength.

[e]

Pulse Program: Standard single-pulse experiment.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[e]

Number of Scans: 16-64, depending on the sample concentration.

[e]

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
e 13C NMR Spectroscopy Parameters:

o Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

o Pulse Program: Proton-decoupled pulse sequence.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio due to the low
natural abundance of 3C.

Infrared (IR) Spectroscopy
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o Sample Preparation (KBr Pellet Method):

o

Grind 1-2 mg of the solid sample with an agate mortar and pestle.

[¢]

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

[¢]

Thoroughly mix and grind the sample and KBr to a fine, homogeneous powder.

[e]

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a
transparent or translucent pellet.

e FT-IR Spectrometer Parameters:

o

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[¢]

[e]

Background: A spectrum of a pure KBr pellet should be acquired as the background and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent
system, such as a mixture of water and acetonitrile with 0.1% formic acid to promote
ionization.

o Electrospray lonization (ESI) Mass Spectrometer Parameters:

[e]

lonization Mode: Positive ion mode is typically used for amino acids to observe [M+H]*

ions.

[e]

Capillary Voltage: 3-4 kV.

o

Nebulizing Gas Flow: Adjusted to obtain a stable spray.
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o Drying Gas Temperature: 250-350 °C.

o Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-
500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized chemical compound.
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General workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-2-(p-tolyl)acetic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078038#spectroscopic-data-nmr-ir-ms-for-2-amino-2-
p-tolyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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